Enhanced Aqueous Solubility via Hydrochloride Salt Formation
The hydrochloride salt of isoindoline-4-carbaldehyde provides a decisive advantage in aqueous solubility compared to its free base counterpart, isoindoline-4-carboxaldehyde. The target compound is reported to be soluble in water , a property conferred by the protonated amine's hydrochloride counterion. In contrast, the free base, lacking this ionic character, is expected to have significantly lower water solubility, a common characteristic for similar aromatic aldehydes . This difference is critical for applications requiring homogeneous aqueous reaction conditions or biological assays.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Soluble in water |
| Comparator Or Baseline | Isoindoline-4-carboxaldehyde (free base) |
| Quantified Difference | Qualitative difference (soluble vs. expected insoluble/low solubility) |
| Conditions | Ambient temperature, standard laboratory conditions |
Why This Matters
This enables direct use in aqueous-phase reactions or biological screening without the need for co-solvents, simplifying workflows and improving data consistency.
